molecular formula C26H24BrN3O3S B2850744 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 422533-74-2

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2850744
CAS No.: 422533-74-2
M. Wt: 538.46
InChI Key: CLZJMRXXGVYDMJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a bromophenyl group, a quinazoline moiety, and a dimethoxyphenyl ethylamine side chain

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Quinazoline Synthesis: The quinazoline moiety is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate reagents.

    Coupling Reactions: The bromophenyl intermediate is then coupled with the quinazoline derivative using a suitable coupling agent.

    Introduction of the Dimethoxyphenyl Ethylamine Side Chain:

Chemical Reactions Analysis

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 4-(4-bromophenyl)-1-phenylsemicarbazide and 4-(4-chlorophenyl)-1-phenylsemicarbazide share structural similarities.

    Uniqueness: The presence of the quinazoline moiety and the dimethoxyphenyl ethylamine side chain distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O3S/c1-32-23-12-7-17(15-24(23)33-2)13-14-28-25-20-5-3-4-6-21(20)29-26(30-25)34-16-22(31)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZJMRXXGVYDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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